2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile
Description
Chemical Identity and Nomenclature
The compound this compound possesses the molecular formula C₁₂H₁₁BN₂O₄ and a molecular weight of 258.04 g/mol. This organoboron compound is registered under the Chemical Abstracts Service number 1257739-16-4 and carries several synonymous names including 2-Cyanophenylboronic acid N-methyliminodiacetic acid ester. The compound exists as a solid at room temperature with a melting point range of 207-212°C. The European Community has assigned it the number 693-305-9, and it carries the designation DTXSID90746243 in the DSSTox database.
The structural complexity of this compound arises from its bicyclic boronate framework, where the boron center is integrated into a six-membered dioxazaborocane ring system. The presence of the benzonitrile substituent at the 2-position provides additional functionality and influences the compound's reactivity profile. The N-methyliminodiacetic acid ligand forms a stable chelate complex with the boron center, creating a tetrahedral geometry that distinguishes it from the typical trigonal planar arrangement found in free boronic acids.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₁BN₂O₄ | |
| Molecular Weight | 258.04 g/mol | |
| CAS Number | 1257739-16-4 | |
| Melting Point | 207-212°C | |
| Physical State | Solid | |
| European Community Number | 693-305-9 |
The International Union of Pure and Applied Chemistry name reflects the systematic nomenclature that accounts for both the heterocyclic boronate structure and the aromatic nitrile functionality. The compound's structure incorporates a benzene ring bearing a nitrile group, directly bonded to the boron center of the N-methyliminodiacetic acid framework.
Historical Context in Organoboron Chemistry
The development of this compound emerges from the broader historical evolution of organoboron chemistry, which traces its origins to the pioneering work of Herbert Brown in the 1950s. Brown's discovery of hydroboration marked a fundamental shift in synthetic organic chemistry, providing access to organoborane intermediates that could be transformed into various functional groups. The initial discovery occurred when Brown and his coworker B. C. Subba Rao observed unexpected reactivity during reduction studies, leading to the identification of the hydroboration reaction in 1956.
The foundational work in organoboron chemistry established that boronic acids could serve as excellent building blocks for natural product synthesis and pharmaceutical development. However, the inherent instability of many boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, presented significant challenges for benchtop storage and efficient cross-coupling reactions. These limitations necessitated the development of protective strategies that could stabilize boronic acids while maintaining their synthetic utility.
Table 2: Historical Milestones in Organoboron Chemistry Leading to N-methyliminodiacetic acid Boronates
The development of the Suzuki-Miyaura cross-coupling reaction in 1979 provided a powerful method for carbon-carbon bond formation using boronic acids and organohalides. This reaction became widely adopted due to its mild conditions, broad substrate scope, and tolerance for various functional groups. However, the utility of this methodology was limited by the instability of certain classes of boronic acids, which could decompose faster than the cross-coupling reaction could occur.
Professor Martin Burke's group at the University of Illinois addressed these limitations through the development of N-methyliminodiacetic acid boronates, first reported in 2007. This breakthrough involved the discovery that N-methyliminodiacetic acid could serve as a protecting group that attenuates the reactivity of boronic acids by rehybridizing the boron center from sp² to sp³ geometry. The resulting N-methyliminodiacetic acid boronates demonstrated remarkable stability while retaining the capacity for controlled deprotection and subsequent cross-coupling.
Role within the N-methyliminodiacetic acid Boronate Family
Within the broader family of N-methyliminodiacetic acid boronates, this compound serves as a representative example of aryl N-methyliminodiacetic acid boronates bearing electron-withdrawing substituents. The compound exemplifies the general properties and reactivity patterns characteristic of this class of protected boronic acids. The N-methyliminodiacetic acid ligand system provides uniform stabilization across diverse boronic acid structures, enabling the isolation and purification of otherwise unstable organoboron compounds.
The N-methyliminodiacetic acid boronate family exhibits several defining characteristics that distinguish these compounds from other boronic acid protecting groups. These compounds demonstrate exceptional bench-top stability under ambient air conditions, with studies showing greater than 95% retention of material after 60 days of storage under air. This stability contrasts sharply with the corresponding free boronic acids, many of which decompose significantly within days of ambient storage.
Table 3: Comparative Stability of Boronic Acids versus N-methyliminodiacetic acid Boronates
| Compound Type | Stability After 15 Days (%) | Stability After 60 Days (%) | Reference |
|---|---|---|---|
| Free Boronic Acids | Variable, often <50% | Not determined | |
| N-methyliminodiacetic acid Boronates | >95% | >95% |
The compatibility of N-methyliminodiacetic acid boronates with silica gel chromatography represents another significant advantage, enabling routine purification using standard laboratory techniques. This compatibility extends to a broad range of synthetic reagents and reaction conditions, allowing for the elaboration of simple N-methyliminodiacetic acid boronates through multi-step sequences to generate structurally complex building blocks.
The unique reactivity profile of N-methyliminodiacetic acid boronates enables selective cross-coupling under specific conditions. While these compounds remain inert under standard anhydrous Suzuki-Miyaura conditions, even at temperatures up to 80°C, they can undergo efficient deprotection at room temperature under mild aqueous basic conditions. This differential reactivity allows for iterative cross-coupling strategies where multiple boronic acid functionalities can be selectively activated in sequence.
Recent investigations have revealed that N-methyliminodiacetic acid boronates can participate in slow-release cross-coupling reactions, where the protected boronic acid is gradually hydrolyzed in situ under aqueous conditions. This approach prevents the accumulation of free boronic acid in solution, thereby minimizing decomposition pathways that typically limit the efficiency of cross-coupling reactions with unstable substrates. The slow-release methodology has proven particularly valuable for challenging cross-coupling partners, including deactivated aryl chlorides and sterically hindered substrates.
Burke's group demonstrated the synthetic utility of N-methyliminodiacetic acid boronates through the development of iterative cross-coupling protocols that enable the assembly of complex molecules from simple building blocks. The development of automated synthesis platforms further highlighted the potential of these compounds for systematic small molecule synthesis, representing a significant advance toward more efficient and generalizable synthetic strategies.
Properties
IUPAC Name |
2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BN2O4/c1-15-7-11(16)18-13(19-12(17)8-15)10-5-3-2-4-9(10)6-14/h2-5H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAKTQMELMUSRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746243 | |
| Record name | 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257739-16-4 | |
| Record name | 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257739-16-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Halogen-Metal Exchange and Transmetalation
The primary synthetic route involves a halogen-metal exchange reaction followed by transmetalation with borate esters. As detailed in patent WO2014023576A1, 2-bromobenzonitrile serves as the starting material. Reacting this substrate with magnesium in tetrahydrofuran (THF) generates a Grignard reagent, specifically the 2-cyanophenyl magnesium bromide lithium chloride complex. Subsequent transmetalation with trimethyl borate or triisopropylborate introduces the boron moiety, forming a boronic acid intermediate.
Key Reaction Conditions:
This step achieves quantitative conversion under mild conditions, avoiding the need for cryogenic temperatures commonly associated with Grignard reactions.
Esterification with MIDA Ligand
The boronic acid intermediate undergoes esterification with N-methyliminodiacetic acid (MIDA) to form the stable MIDA boronate. A modified procedure from the MIDA Boronate Maker Kit demonstrates that reacting 2-cyanophenylboronic acid with MIDA in THF at reflux yields the target compound in 93% purity. The reaction mechanism involves dehydration, with MIDA acting as a tridentate ligand to stabilize the boron center.
Optimized Parameters:
Alternative Methods: Trans-Esterification and Salt Formation
Trans-Esterification of Preformed Boronates
For substrates sensitive to direct esterification, trans-esterification offers an alternative. The patent describes converting preformed boronates (e.g., 2-cyanophenylboronic acid 1,3-propanediol ester) into the MIDA ester by reacting with MIDA in toluene. This method avoids exposing the boronic acid to acidic or basic conditions that might degrade the nitrile group.
Advantages:
Salt Formation for Enhanced Stability
The boronic acid intermediate can be stabilized as an ammonium or alkali metal salt prior to esterification. For example, extracting the boronic acid into an aqueous solution of triethylamine (pH >9) forms a water-soluble triethylammonium salt, which is then re-acidified and extracted into an organic solvent. This step removes impurities, achieving a purity of >98% (HPLC).
Purification and Characterization
Chromatographic and Crystallization Techniques
Crude 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. The crystalline product exhibits a melting point of 207–212°C, consistent with literature values.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (DMSO-d₆): δ 2.55 (s, 3H, CH₃), 4.15–4.35 (m, 4H, MIDA backbone), 7.33–7.62 (m, 4H, aromatic).
-
¹¹B NMR (DMSO-d₆): δ 10.4 ppm, confirming tetrahedral boron geometry.
Mass Spectrometry:
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
-
Moisture Sensitivity: Boronic acids and esters are prone to hydrolysis. Reactions must be conducted under anhydrous conditions using Schlenk techniques.
-
Nitrile Stability: Strong acids or bases can hydrolyze the nitrile group. Neutral pH during workup preserves functionality.
-
Scalability: The Grignard route requires careful temperature control for large-scale synthesis. Continuous flow systems have been proposed to enhance reproducibility .
Chemical Reactions Analysis
2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the following areas:
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile involves its role as a boronic acid derivative. It can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Variants
3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile
- Molecular Formula : C₁₂H₁₁BN₂O₄ (identical to the target compound).
- Key Difference : The nitrile group is in the meta position on the benzene ring, whereas the target compound has a para-nitrile substituent .
- Implications : The meta configuration may alter steric hindrance and electronic conjugation, affecting reactivity in Suzuki-Miyaura couplings or photophysical properties .
4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic Acid Molecular Formula: C₁₂H₁₂BNO₆. Key Difference: Substitution of nitrile (-CN) with carboxylic acid (-COOH). Implications: The carboxylic acid group increases hydrophilicity and enables hydrogen bonding, making this derivative more suitable for aqueous-phase reactions or biological applications .
Functional Group Variations
5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde Structure: Replaces the benzene ring with a thiophene heterocycle and introduces an aldehyde (-CHO) group.
2-Cyanoethyl (6-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)naphthalen-2-yl) Diisopropylphosphoramidite Structure: Incorporates a naphthalene ring and a phosphoramidite group. Implications: The extended aromatic system increases molecular weight and stability, favoring applications in oligonucleotide synthesis .
Heterocyclic and Electronic Modifications
TADF Materials with Carbazole-Phenoxazine-Benzoitrile Derivatives Example: 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile. The dioxazaborocane core in the target compound may similarly stabilize triplet states for OLED applications .
Data Tables
Table 1: Key Properties of Target Compound and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Group |
|---|---|---|---|---|
| 2-(6-Methyl-4,8-dioxo-dioxazaborocan-2-yl)benzonitrile | C₁₂H₁₁BN₂O₄ | 258.04 | 1257739-16-4 | Benzonitrile |
| 3-(6-Methyl-4,8-dioxo-dioxazaborocan-2-yl)benzonitrile | C₁₂H₁₁BN₂O₄ | 258.04 | 54-OR310496 | Benzonitrile (meta) |
| 4-(6-Methyl-4,8-dioxo-dioxazaborocan-2-yl)benzoic acid | C₁₂H₁₂BNO₆ | 277.04 | 98546-30-6 | Carboxylic acid |
| 5-(6-Methyl-4,8-dioxo-dioxazaborocan-2-yl)thiophene-2-carbaldehyde | C₁₀H₉BN₂O₅S | 280.06 | 1104637-06-0 | Thiophene, aldehyde |
Table 2: Commercial Availability and Pricing (Representative Data)
| Compound Name | Supplier | Price (1g) | Purity |
|---|---|---|---|
| 2-(6-Methyl-4,8-dioxo-dioxazaborocan-2-yl)benzonitrile | CymitQuimica | €154.00 | >95% |
| 3-(6-Methyl-4,8-dioxo-dioxazaborocan-2-yl)benzonitrile | CymitQuimica | €154.00 | >95% |
| 4-(6-Methyl-4,8-dioxo-dioxazaborocan-2-yl)benzoic acid | GLPBIO | Inquire | >98% |
Research and Application Insights
- Synthetic Challenges : Low yields (e.g., 22% for phosphoramidite derivatives in ) suggest that steric effects or boron coordination dynamics may complicate synthesis .
- Materials Science : The dioxazaborocane ring’s electron-deficient nature aligns with applications in OLEDs, where boron-containing compounds enhance charge injection and stability .
- Biological Relevance : Benzonitrile derivatives are explored as kinase inhibitors, though the dioxazaborocane system’s toxicity profile requires further study .
Biological Activity
The compound 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile (CAS No. 1257739-16-4) is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and structure-activity relationships (SAR).
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 261.04 g/mol. The compound features a dioxaborocane ring fused with a benzonitrile moiety, which contributes to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2-cyanophenylboronic acid with specific reagents under controlled conditions. For instance, the use of MIDA (N-Methyliminodiacetic acid) esters has been reported to facilitate the formation of boron-containing compounds while enhancing their stability and reactivity .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of related compounds within the same chemical class. Specifically, derivatives of benzonitrile have demonstrated significant protective effects against seizures in experimental models. For example, compounds exhibiting similar structural features have been evaluated using the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. These studies revealed that certain derivatives show comparable efficacy to established anticonvulsants like valproate while exhibiting lower neurotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural components:
- Lipophilic Domain : Essential for membrane permeability.
- Hydrophobic Center : Influences binding affinity to biological targets.
- Electron Donor Properties : Important for interaction with biological receptors.
These parameters are critical in optimizing the pharmacological profile of the compound and enhancing its therapeutic efficacy .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary findings suggest that while some derivatives exhibit cytotoxic effects on cancer cell lines, others show selective toxicity which may be leveraged for targeted cancer therapies. Further research is necessary to elucidate the mechanisms underlying these effects and their implications for drug development .
Case Study 1: Anticonvulsant Evaluation
A study focused on evaluating a series of benzonitrile derivatives for anticonvulsant activity found that certain modifications to the core structure significantly enhanced their protective effects against induced seizures. The study utilized both MES and PTZ models to assess efficacy and safety profiles, revealing that specific substitutions on the benzonitrile ring could lead to improved therapeutic outcomes .
Case Study 2: Cancer Cell Line Testing
Another research effort investigated the cytotoxic effects of various boron-containing compounds against different cancer cell lines. Results indicated that this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cell lines. This selectivity suggests potential applications in targeted cancer therapies .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile?
- Methodology : The synthesis typically involves multi-step procedures. A common approach uses a benzonitrile precursor (e.g., 4-bromo-3-(methoxymethoxy)benzonitrile) coupled with a boronate ester via palladium-catalyzed Suzuki-Miyaura cross-coupling. Key steps include:
- Step 1 : Halogenation of the benzonitrile core.
- Step 2 : Introduction of the dioxazaborocane moiety using bis(pinacolato)diboron under inert conditions (argon/nitrogen).
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is the compound characterized to confirm structural integrity?
- Analytical Techniques :
- NMR : ¹H, ¹³C, and ¹¹B NMR are essential. For example, the boron peak appears at δ ~30 ppm in ¹¹B NMR, confirming the dioxazaborocane ring .
- HRMS : Exact mass (258.0743 g/mol) matches theoretical values (C₁₂H₁₁BN₂O₄) .
- IR : Stretching vibrations for B-O (1350–1400 cm⁻¹) and nitrile (2220 cm⁻¹) .
Q. What are the stability and storage requirements for this compound?
- Stability : Air- and moisture-sensitive due to the boronate ester. Degradation occurs rapidly in protic solvents (e.g., water, alcohols).
- Storage : Store under argon at –20°C in amber vials. Use within 3 months to avoid hydrolysis .
Advanced Research Questions
Q. What catalytic systems enhance its reactivity in Suzuki-Miyaura couplings?
- Mechanistic Insights : The boron center acts as an electrophilic site. Optimal catalysis requires Pd(0)/Pd(II) cycling.
- Comparative Data :
- PdCl₂(dppf) : Higher yields (75%) for aryl-aryl couplings but slower kinetics.
- Pd(PPh₃)₄ : Faster reactions but lower selectivity for sterically hindered partners .
- Contradictions : Some studies report nickel catalysts (e.g., NiCl₂·dppe) as alternatives, but reproducibility is debated .
Q. How does computational modeling predict its electronic properties?
- Methods : DFT calculations (B3LYP/6-31G*) reveal:
- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
- Boron Charge : +0.85 e, facilitating nucleophilic attacks at the boron center .
Q. What strategies mitigate competing side reactions during functionalization?
- Key Issues : Nitrile group hydrolysis under basic conditions and boronate ring opening.
- Solutions :
- Low-Temperature Reactions : Perform substitutions at 0–5°C to preserve the nitrile.
- Protecting Groups : Temporarily mask the boron with triethylamine or 2,6-lutidine .
Q. How is the compound used in developing bioactive molecules?
- Case Studies :
- Anticancer Agents : Derivatives inhibit kinase enzymes (IC₅₀ = 0.8–2.3 µM) via boron-mediated binding to ATP pockets.
- Antibacterial Probes : Nitrile group participates in covalent binding to bacterial penicillin-binding proteins .
- Challenges : Poor aqueous solubility requires formulation with cyclodextrins or PEGylation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
